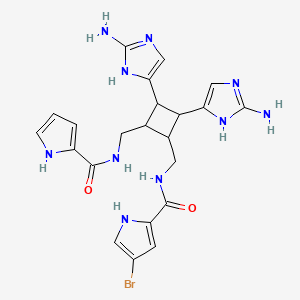
8-Chloro-5-fluoroisoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Chloro-5-fluoroisoquinoline is a heterocyclic aromatic compound that belongs to the isoquinoline family. Isoquinolines are structural isomers of quinolines and possess a nitrogen-containing heteroaromatic and benzene-ring-fused system. The incorporation of chlorine and fluorine atoms into the isoquinoline structure enhances its biological activity and provides unique properties, making it an important compound in pharmaceuticals and materials science .
Métodos De Preparación
The synthesis of 8-Chloro-5-fluoroisoquinoline involves several methods, including:
Direct Fluorination and Chlorination: This method involves the direct introduction of fluorine and chlorine atoms onto the isoquinoline ring.
Cyclization Reactions: Another approach is the construction of a fused pyridine ring via cyclization of a precursor bearing a pre-fluorinated benzene ring.
Industrial Production: Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
8-Chloro-5-fluoroisoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Cross-Coupling Reactions: The compound can also participate in cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, to form carbon-carbon bonds.
Aplicaciones Científicas De Investigación
8-Chloro-5-fluoroisoquinoline has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: The compound exhibits biological activity and is used in the study of enzyme inhibition and receptor binding.
Medicine: The compound is investigated for its potential use in treating various diseases, including cancer and infectious diseases.
Mecanismo De Acción
The mechanism of action of 8-Chloro-5-fluoroisoquinoline involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as DNA gyrase and topoisomerase IV, leading to the stabilization of enzyme-DNA complexes and subsequent cell death. This mechanism is similar to that of fluoroquinolones, which are known for their antibacterial activity . Additionally, the compound may interact with other molecular targets, such as receptors and ion channels, to exert its effects .
Comparación Con Compuestos Similares
8-Chloro-5-fluoroisoquinoline can be compared with other similar compounds, such as:
5-Fluoroisoquinoline: This compound lacks the chlorine substituent but retains the fluorine atom.
8-Chloroisoquinoline: This compound lacks the fluorine substituent but retains the chlorine atom.
5,8-Difluoroisoquinoline: This compound contains two fluorine atoms instead of one chlorine and one fluorine.
Propiedades
Fórmula molecular |
C9H5ClFN |
|---|---|
Peso molecular |
181.59 g/mol |
Nombre IUPAC |
8-chloro-5-fluoroisoquinoline |
InChI |
InChI=1S/C9H5ClFN/c10-8-1-2-9(11)6-3-4-12-5-7(6)8/h1-5H |
Clave InChI |
WLZQGWHYCXWQRZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C2C=NC=CC2=C1F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


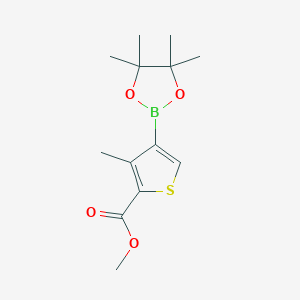
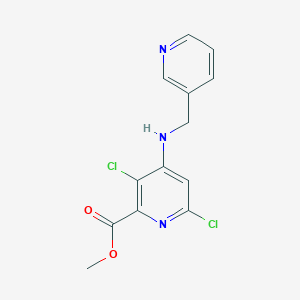



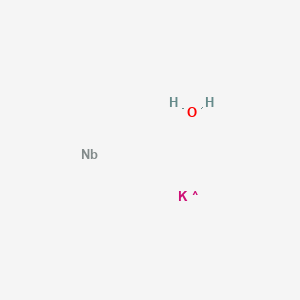
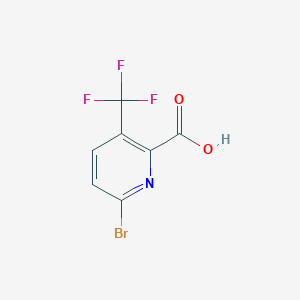

![7-(Diethylamino)-3-(5,6-dimethylbenzo[d]oxazol-2-yl)-2H-chromen-2-one](/img/structure/B12336588.png)

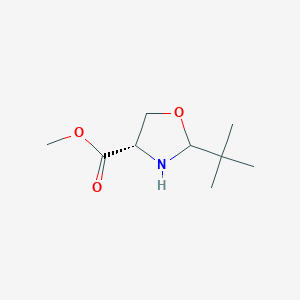
![Oxacyclohexadec-13-ene-2,6-dione, 4,8-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5,5,7,9,13-pentamethyl-16-[(1E)-1-methyl-2-(2-methyl-4-thiazolyl)ethenyl]-, (4S,7R,8S,9S,13Z,16S)-](/img/structure/B12336622.png)
![3-[(1e)-3-Methoxy-3-oxoprop-1-en-1-yl]benzoic acid](/img/structure/B12336632.png)
